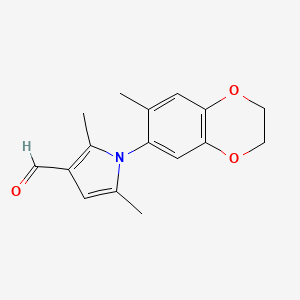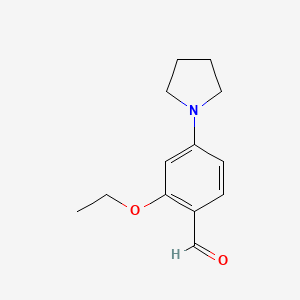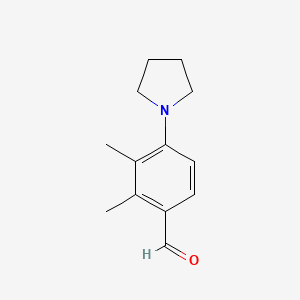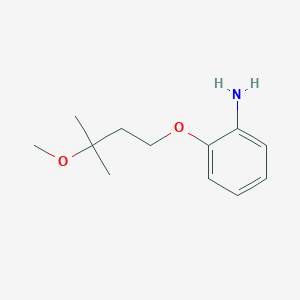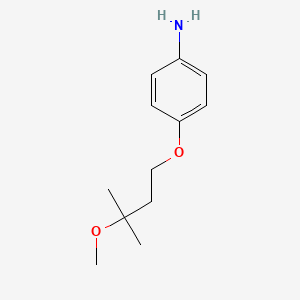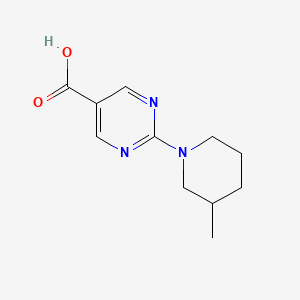
2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid and its derivatives have been extensively researched for their chemical properties and potential applications in various fields. A notable study involves the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in anticancer therapies (Kambappa et al., 2017). Additionally, research on the synthesis of 2,3-disubstituted pyrrolidines and piperidines through oxidative decarboxylation-beta-iodination of amino acids offers insights into the development of new chemical entities with potential pharmaceutical applications (Boto et al., 2001).
Quantum Chemical and Molecular Dynamics Simulations
The compound and related piperidine derivatives have been subject to quantum chemical and molecular dynamics simulation studies for predicting inhibition efficiencies on corrosion of metals. This research suggests applications in material sciences, particularly in corrosion prevention (Kaya et al., 2016).
Antimicrobial and Antibacterial Activities
Several studies have synthesized pyrimidine derivatives incorporating piperidine moieties to evaluate their antimicrobial and antibacterial activities. For instance, new pyridine derivatives demonstrated variable and modest activity against investigated strains of bacteria and fungi, indicating the potential for developing new antimicrobial agents (Patel et al., 2011). Similarly, the synthesis and antibacterial activity of piperidine containing pyrimidine imines and thiazolidinones under microwave irradiation presented a novel approach to antimicrobial drug development (C.Merugu et al., 2010).
Propiedades
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-3-2-4-14(7-8)11-12-5-9(6-13-11)10(15)16/h5-6,8H,2-4,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPJIQBIMIRUJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

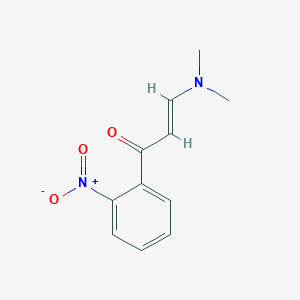
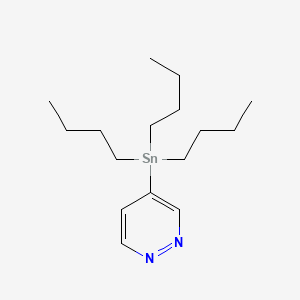
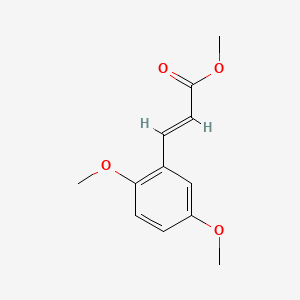
![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)
![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)
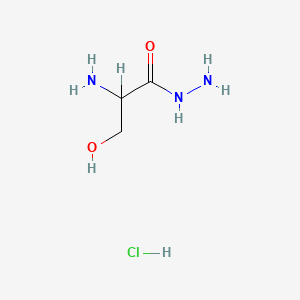
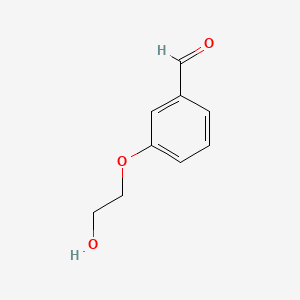
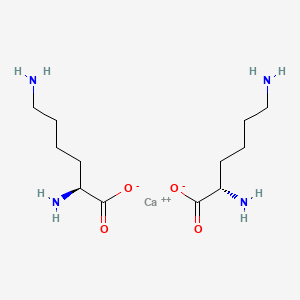
![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)
